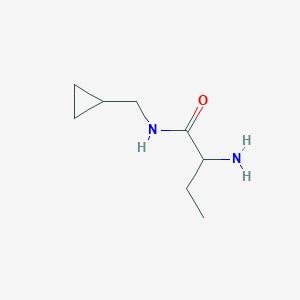
2-amino-N-(cyclopropylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(cyclopropylmethyl)butanamide is an organic compound that belongs to the class of amides. This compound features a cyclopropylmethyl group attached to the nitrogen atom of the amide, along with an amino group on the butanamide backbone. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(cyclopropylmethyl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with butanamide and cyclopropylmethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Procedure: The butanamide is reacted with cyclopropylmethylamine in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as:
Batch or Continuous Flow Reactors: These reactors allow for better control over reaction conditions and can handle larger quantities of reactants.
Automated Purification Systems: Techniques like high-performance liquid chromatography (HPLC) are used for efficient and high-throughput purification.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-(cyclopropylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-amino-N-(cyclopropylmethyl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-amino-N-(cyclopropylmethyl)butanamide exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can influence various biochemical pathways, potentially altering cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-N-(cyclopropylmethyl)acetamide
- 2-amino-N-(cyclopropylmethyl)propanamide
- 2-amino-N-(cyclopropylmethyl)pentanamide
Uniqueness
2-amino-N-(cyclopropylmethyl)butanamide is unique due to its specific structural features, such as the cyclopropylmethyl group, which can impart distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
2-amino-N-(cyclopropylmethyl)butanamide |
InChI |
InChI=1S/C8H16N2O/c1-2-7(9)8(11)10-5-6-3-4-6/h6-7H,2-5,9H2,1H3,(H,10,11) |
Clé InChI |
NSDRTUSPGROZCE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NCC1CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12078317.png)
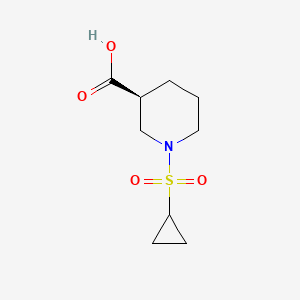
![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)
![5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine](/img/structure/B12078335.png)
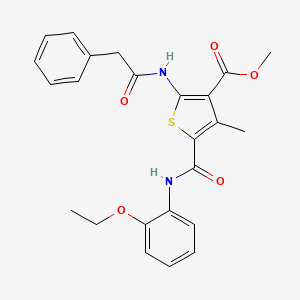



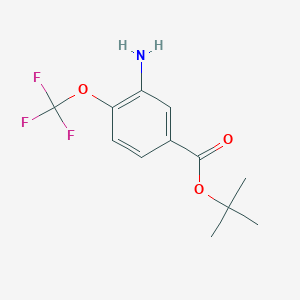
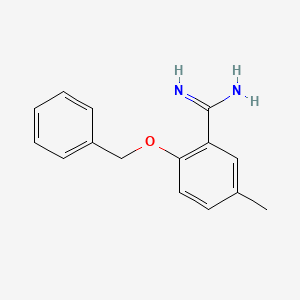


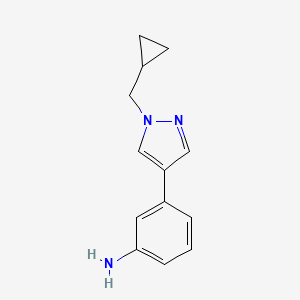
![O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12078391.png)
